![molecular formula C20H13Br2NO4 B14355171 2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one CAS No. 90178-59-9](/img/structure/B14355171.png)
2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one is an organic compound that features both bromine and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one typically involves multi-step organic reactions. One possible route could involve the bromination of a nitrophenyl precursor followed by a coupling reaction with a bromophenoxyphenyl ethanone derivative. The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of reagents, solvents, and catalysts is optimized for cost-effectiveness and yield. Purification steps may include recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atoms could yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, compounds with nitro and bromine groups are often studied for their potential biological activity. They may serve as lead compounds in the development of new pharmaceuticals or as probes in biochemical research.
Medicine
In medicine, derivatives of such compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Research into their mechanism of action and potential therapeutic applications is ongoing.
Industry
In industry, these compounds can be used in the manufacture of dyes, pigments, and other specialty chemicals. Their unique reactivity makes them valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and bromine groups can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(4-Bromo-2-nitrophenyl)-1-phenylethan-1-one
- 2-(4-Nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one
- 2-(4-Bromo-2-nitrophenyl)-1-[4-(4-chlorophenoxy)phenyl]ethan-1-one
Uniqueness
What sets 2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one apart is the presence of both bromine and nitro groups on the same molecule, which can lead to unique reactivity patterns and potential applications. The combination of these functional groups can influence the compound’s physical and chemical properties, making it a valuable target for research and development.
Propiedades
Número CAS |
90178-59-9 |
|---|---|
Fórmula molecular |
C20H13Br2NO4 |
Peso molecular |
491.1 g/mol |
Nombre IUPAC |
2-(4-bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C20H13Br2NO4/c21-15-5-9-18(10-6-15)27-17-7-2-13(3-8-17)20(24)11-14-1-4-16(22)12-19(14)23(25)26/h1-10,12H,11H2 |
Clave InChI |
LRXWTKJZQHQCOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Br)[N+](=O)[O-])OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


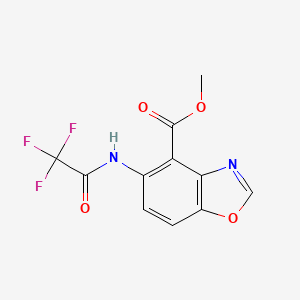
![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
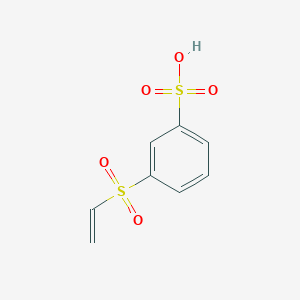
![2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol](/img/structure/B14355122.png)
![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
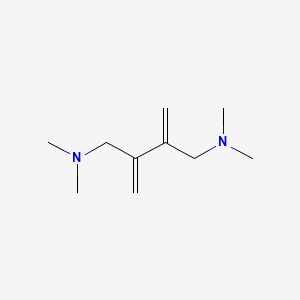

![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)

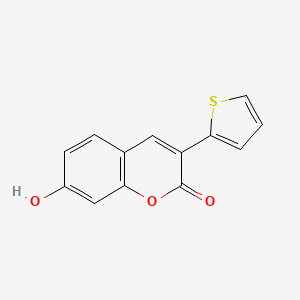
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
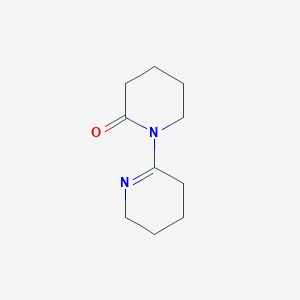
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
